molecular formula C18H16N2O3 B11059655 2-amino-7-methoxy-4-(3-methoxyphenyl)-4H-chromene-3-carbonitrile

2-amino-7-methoxy-4-(3-methoxyphenyl)-4H-chromene-3-carbonitrile

Cat. No.: B11059655
M. Wt: 308.3 g/mol
InChI Key: WKLKYONGSSJYLW-UHFFFAOYSA-N
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Description

2-amino-7-methoxy-4-(3-methoxyphenyl)-4H-chromene-3-carbonitrile is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound is characterized by its unique structure, which includes an amino group, methoxy groups, and a carbonitrile group attached to a chromene backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-7-methoxy-4-(3-methoxyphenyl)-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxybenzaldehyde with malononitrile in the presence of a base, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-amino-7-methoxy-4-(3-methoxyphenyl)-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonitrile group to an amine or other functional groups.

    Substitution: The methoxy groups can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce primary amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

2-amino-7-methoxy-4-(3-methoxyphenyl)-4H-chromene-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: Due to its potential therapeutic properties, it is investigated for its role in drug development, particularly in the treatment of diseases such as cancer and inflammation.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-7-methoxy-4-(3-methoxyphenyl)-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    2-amino-4-methoxyphenol: This compound shares the amino and methoxy groups but lacks the chromene backbone and carbonitrile group.

    7-methoxy-4-(3-methoxyphenyl)-4H-chromene: Similar in structure but without the amino and carbonitrile groups.

    4H-chromene-3-carbonitrile: Contains the chromene and carbonitrile groups but lacks the amino and methoxy groups.

Uniqueness

2-amino-7-methoxy-4-(3-methoxyphenyl)-4H-chromene-3-carbonitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

2-amino-7-methoxy-4-(3-methoxyphenyl)-4H-chromene-3-carbonitrile

InChI

InChI=1S/C18H16N2O3/c1-21-12-5-3-4-11(8-12)17-14-7-6-13(22-2)9-16(14)23-18(20)15(17)10-19/h3-9,17H,20H2,1-2H3

InChI Key

WKLKYONGSSJYLW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(C(=C(O2)N)C#N)C3=CC(=CC=C3)OC

Origin of Product

United States

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